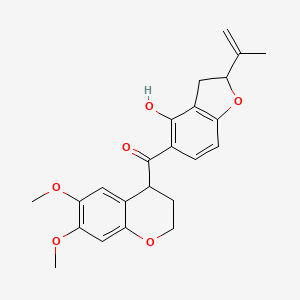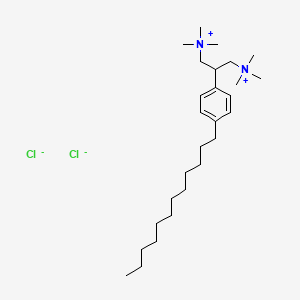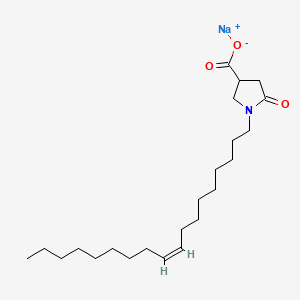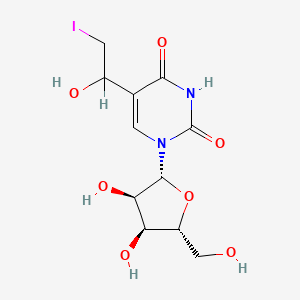
5-(1-Hydroxy-2-iodoethyl)uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-羟基-2-碘乙基)尿苷: 是一种从尿苷衍生的修饰核苷类似物。它在尿苷碱基的5位有一个碘乙基,赋予了其独特的化学和生物学特性。
准备方法
合成路线和反应条件: 5-(1-羟基-2-碘乙基)尿苷的合成通常涉及对乙烯基取代的尿苷衍生物进行碘化。一种常见的方法包括在氧化剂如碘酸存在下,将碘添加到 5-乙烯基-2'-脱氧尿苷的乙烯基部分。该反应在二噁烷水溶液中进行,得到所需产物 。
工业生产方法: 虽然关于5-(1-羟基-2-碘乙基)尿苷的具体工业生产方法没有得到广泛记录,但总体方法涉及在受控条件下进行大规模碘化反应,以确保高产率和纯度。使用连续流反应器和自动化合成平台可以提高效率和可扩展性。
化学反应分析
反应类型: 5-(1-羟基-2-碘乙基)尿苷会发生各种化学反应,包括:
取代反应: 在适当条件下,碘基团可以被其他亲核试剂,如羟基或烷氧基取代。
氧化还原反应: 羟基可以被氧化成酮,或被还原成烷烃。
水解: 该化合物可以在酸性或碱性条件下发生水解,导致碘乙基的裂解。
常用试剂和条件:
取代反应: 通常使用甲醇中的甲醇钠或碳酸钾等试剂。
氧化反应: 氧化剂如高锰酸钾或三氧化铬。
还原反应: 还原剂如硼氢化钠或氢化锂铝。
主要产物:
取代反应: 产物包括5-(1-甲氧基-2-碘乙基)尿苷和5-(1-乙氧基-2-碘乙基)尿苷。
氧化反应: 产物包括5-(1-氧代-2-碘乙基)尿苷。
还原反应: 产物包括5-(1-烷基-2-碘乙基)尿苷。
科学研究应用
化学: 5-(1-羟基-2-碘乙基)尿苷用作合成各种核苷类似物的先导化合物。
生物学: 在生物学研究中,该化合物被用来研究核苷代谢的机制以及核苷类似物对细胞过程的影响。它可以作为研究 DNA 和 RNA 合成、修复和调控的工具。
医学: 5-(1-羟基-2-碘乙基)尿苷的抗病毒和抗癌特性使其成为治疗应用的候选药物。它对单纯疱疹病毒和某些癌细胞系显示出活性,使其成为潜在的药物开发先导化合物 。
工业: 在制药行业,该化合物用于开发基于核苷的药物。其独特的化学性质使得设计具有改进的疗效和降低毒性的新型治疗剂成为可能。
作用机制
5-(1-羟基-2-碘乙基)尿苷的作用机制包括将其掺入核酸中,在那里它干扰 DNA 和 RNA 合成。碘乙基可以破坏正常的碱基配对相互作用,导致形成有缺陷的核酸结构。这种破坏通过干扰其遗传物质来抑制病毒复制并在癌细胞中诱导细胞毒性作用 。
相似化合物的比较
类似化合物:
5-碘-2'-脱氧尿苷: 一种用于治疗单纯疱疹病毒感染的抗病毒剂。
5-乙烯基-2'-脱氧尿苷: 对单纯疱疹病毒显示出高活性。
5-(1-羟基-2-溴乙基)尿苷: 一种具有类似生物活性的溴化类似物。
独特性: 5-(1-羟基-2-碘乙基)尿苷因其独特的碘乙基而脱颖而出,该基团赋予了其独特的化学反应性和生物活性。其进行各种化学反应的能力及其潜在的治疗应用使其成为科学研究和药物开发中一种有价值的化合物 。
属性
CAS 编号 |
123881-91-4 |
|---|---|
分子式 |
C11H15IN2O7 |
分子量 |
414.15 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O7/c12-1-5(16)4-2-14(11(20)13-9(4)19)10-8(18)7(17)6(3-15)21-10/h2,5-8,10,15-18H,1,3H2,(H,13,19,20)/t5?,6-,7-,8-,10-/m1/s1 |
InChI 键 |
QRHWSWOLWKGFDK-QZPVKTSASA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(CI)O |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(CI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
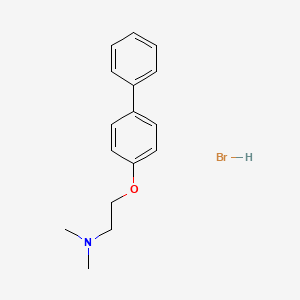
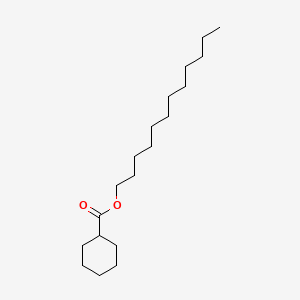


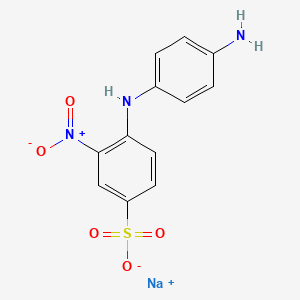

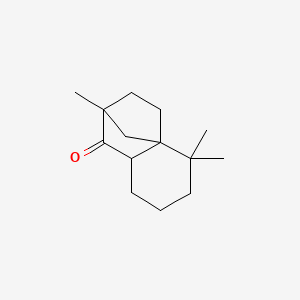
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
